An In-depth Technical Guide to the Biological Activity of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide
An In-depth Technical Guide to the Biological Activity of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide
This guide provides a comprehensive technical overview of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. We will delve into its synthesis, characterization, and multifaceted biological activities, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: A Molecule of Interest
N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide is a unique molecule that integrates three key pharmacophores: a thiazole ring, a benzotriazole moiety, and a carbothioamide linker. This distinct structural arrangement confers a wide range of biological activities, making it a compelling candidate for further investigation in drug discovery and crop protection. The inherent properties of its constituent parts suggest a broad spectrum of potential applications. Thiazole derivatives are known for their diverse pharmacological effects, including antimicrobial and anticancer properties[1]. Similarly, the benzotriazole nucleus is a well-established scaffold in medicinal chemistry, contributing to antifungal, antibacterial, and antiviral activities[2]. The carbothioamide group often enhances the biological profile of molecules by participating in crucial binding interactions with biological targets.
Synthesis and Characterization
The synthesis of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide can be achieved through a nucleophilic substitution reaction. A plausible synthetic route involves the reaction of a thiazole-containing amine with a benzotriazole precursor under reflux conditions[2].
General Synthetic Protocol
A generalized, yet detailed, protocol for the synthesis of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide and its analogs is as follows:
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Starting Materials:
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2-Aminothiazole
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1H-Benzotriazole-1-carbonyl chloride (or a similar activated benzotriazole derivative)
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Anhydrous solvent (e.g., chloroform, ethanol, or DMF)
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Base (e.g., triethylamine or potassium carbonate) to scavenge the acid byproduct.
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Reaction Setup:
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To a stirred solution of 2-aminothiazole in the chosen anhydrous solvent, add the base.
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Slowly add a solution of 1H-Benzotriazole-1-carbonyl chloride in the same solvent at room temperature.
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Reaction Conditions:
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The reaction mixture is typically refluxed for several hours (e.g., 6-12 hours) to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification:
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After completion, the reaction mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide.
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Characterization
The structural integrity and purity of the synthesized compound must be validated using a combination of spectroscopic and analytical techniques:
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Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the C=S stretch of the carbothioamide group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon environments of the molecule, confirming the connectivity of the thiazole and benzotriazole rings through the carbothioamide linker.
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Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
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Elemental Analysis: To verify the empirical formula of the synthesized compound.
Biological Activities and Evaluation Protocols
N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide and its derivatives have demonstrated promising activity in several key biological areas.
Antifungal Activity
Benzotriazole and thiazole moieties are well-known for their antifungal properties. The mechanism of action for many azole-based antifungals involves the inhibition of fungal cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane[3].
This method is a standardized and quantitative approach to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol:
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Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) should be used.
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Culture Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubated to obtain fresh, viable colonies. A standardized inoculum suspension is prepared in sterile saline or RPMI-1640 medium.
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Compound Preparation: A stock solution of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using RPMI-1640 medium.
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Inoculation: Each well is inoculated with the standardized fungal suspension.
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Controls: Positive (fungal growth without the compound) and negative (medium only) controls are included. A standard antifungal drug (e.g., fluconazole) is also tested as a positive control.
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Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
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MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Caption: Workflow for Antifungal Minimum Inhibitory Concentration (MIC) Determination.
Antibacterial Activity
The combination of thiazole and benzotriazole rings has also shown promise in the development of novel antibacterial agents.
Similar to the antifungal testing, this method determines the MIC of the compound against bacterial strains.
Protocol:
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Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.
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Culture Preparation: Bacteria are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The culture is then diluted to a standardized inoculum density.
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Compound Preparation: Serial dilutions of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide are prepared in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with the standardized bacterial suspension.
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Controls: Positive (bacterial growth without the compound), negative (medium only), and a standard antibiotic (e.g., ciprofloxacin) controls are included.
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Incubation: The plates are incubated at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Thiazole-containing compounds have emerged as a significant class of anticancer agents, with some derivatives acting as inhibitors of key signaling pathways involved in cancer progression[1].
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
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Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity should be used.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: Cells are treated with various concentrations of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide for a specified duration (e.g., 24, 48, or 72 hours).
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MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
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Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
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Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
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IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Caption: Workflow for Anticancer In Vitro Cytotoxicity (MTT) Assay.
Potential Mechanisms of Action
The biological activities of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide are likely a result of its ability to interact with multiple biological targets.
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Antifungal Mechanism: As previously mentioned, a probable mechanism is the inhibition of fungal CYP51, disrupting ergosterol synthesis and compromising fungal cell membrane integrity[3]. Molecular docking studies on similar benzotriazole-thiazole hybrids have supported this hypothesis by showing favorable binding interactions with the active site of CYP51[4].
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Anticancer Mechanisms: The anticancer activity of thiazole derivatives can be attributed to various mechanisms, including:
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Kinase Inhibition: Many thiazole-containing compounds are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[5].
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Tubulin Polymerization Inhibition: Some thiazole derivatives can interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis[6].
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Induction of Apoptosis: The compound may trigger programmed cell death through various signaling pathways.
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Molecular docking studies can provide valuable insights into the potential binding modes of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide with these targets, guiding further experimental validation.
Data Presentation
The quantitative data from the biological assays should be summarized in a clear and concise manner for easy comparison.
Table 1: In Vitro Antimicrobial Activity of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide
| Microbial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Candida albicans | Data to be determined | Fluconazole | Reference value |
| Aspergillus fumigatus | Data to be determined | Amphotericin B | Reference value |
| Staphylococcus aureus | Data to be determined | Ciprofloxacin | Reference value |
| Escherichia coli | Data to be determined | Ciprofloxacin | Reference value |
Table 2: In Vitro Cytotoxicity of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide
| Cell Line | IC₅₀ (µM) after 48h | Standard Drug | IC₅₀ (µM) after 48h |
| MCF-7 (Breast Cancer) | Data to be determined | Doxorubicin | Reference value |
| HepG2 (Liver Cancer) | Data to be determined | Doxorubicin | Reference value |
| HEK293 (Normal) | Data to be determined | Doxorubicin | Reference value |
Conclusion and Future Directions
N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide represents a promising scaffold for the development of novel therapeutic and agrochemical agents. Its demonstrated potential in antifungal, antibacterial, and anticancer activities warrants further investigation. Future research should focus on:
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Lead Optimization: Synthesizing and screening a library of derivatives to establish structure-activity relationships (SAR) and improve potency and selectivity.
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Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which the compound exerts its biological effects.
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In Vivo Efficacy and Toxicity: Evaluating the most promising derivatives in animal models to assess their therapeutic potential and safety profiles.
This in-depth guide provides a solid foundation for researchers to explore the multifaceted biological activities of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide and to contribute to the development of new and effective chemical entities.
References
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Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. (2012). PubMed. Retrieved from [Link]
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Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. (2012). PubMed. Retrieved from [Link]
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Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. Retrieved from [Link]
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Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (n.d.). RSC Publishing. Retrieved from [Link]
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Synthesis and Evaluation of Antifungal Activity of Benzotriazole Derivatives. (2013). Allied Academies. Retrieved from [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. Retrieved from [Link]
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Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). PMC. Retrieved from [Link]
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